molecular formula C18H20F3N3 B5727427 1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5727427
M. Wt: 335.4 g/mol
InChI Key: GCOYQDVZLLABPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is often used in combination with other drugs, such as benzodiazepines, to produce a euphoric effect. However, TFMPP has also shown potential for scientific research applications due to its mechanism of action and physiological effects.

Mechanism of Action

TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors, particularly the D2 receptor. The activation of these receptors leads to the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPP are largely due to its interaction with serotonin and dopamine receptors. TFMPP has been shown to increase serotonin and dopamine release in the brain, leading to feelings of euphoria and relaxation. It also has anxiolytic and antidepressant effects, which may be related to its ability to modulate serotonin receptor activity.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin and dopamine receptors. This allows researchers to study the specific effects of these neurotransmitters on behavior and mood. However, TFMPP has limitations in that it is a psychoactive drug and can produce unwanted side effects, such as hallucinations and anxiety. Additionally, its use in animal models may not accurately reflect its effects in humans.

Future Directions

Future research on TFMPP could focus on its potential use as a therapeutic agent for anxiety and depression. Studies could also investigate the underlying mechanisms of its anxiolytic and antidepressant effects. Additionally, research could explore the use of TFMPP in combination with other drugs to enhance its therapeutic effects while minimizing side effects. Finally, further studies could investigate the safety and efficacy of TFMPP in humans.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 2-(trifluoromethyl)benzyl chloride with 1-(2-pyridinylmethyl)piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of TFMPP as a white crystalline powder.

Scientific Research Applications

TFMPP has been studied for its potential use in treating various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent. Additionally, TFMPP has been used in research to study the role of serotonin receptors in the brain.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)17-7-2-1-5-15(17)13-23-9-11-24(12-10-23)14-16-6-3-4-8-22-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOYQDVZLLABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

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